molecular formula C11H13Br B13642134 (E)-1-(2-Bromovinyl)-4-isopropylbenzene

(E)-1-(2-Bromovinyl)-4-isopropylbenzene

Cat. No.: B13642134
M. Wt: 225.12 g/mol
InChI Key: PTXGFGZKPGBHFX-BQYQJAHWSA-N
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Description

1-(2-bromoethenyl)-4-(propan-2-yl)benzene is an organic compound with a unique structure that includes a bromoethenyl group and a propan-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethenyl)-4-(propan-2-yl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-ethenyl)-4-(propan-2-yl)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(2-bromoethenyl)-4-(propan-2-yl)benzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromoethenyl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Addition Reactions: Reagents such as bromine, hydrogen bromide, and other halogens are used. These reactions are often conducted at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are employed under controlled conditions to achieve the desired oxidation state.

Major Products Formed

    Substitution Reactions: Products include 1-(2-hydroxyethenyl)-4-(propan-2-yl)benzene, 1-(2-aminoethenyl)-4-(propan-2-yl)benzene, and other substituted derivatives.

    Addition Reactions: Products include 1,2-dibromo-1-(4-(propan-2-yl)phenyl)ethane and similar addition products.

    Oxidation Reactions: Products include 1-(2-epoxyethenyl)-4-(propan-2-yl)benzene and other oxidized derivatives.

Scientific Research Applications

1-(2-bromoethenyl)-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: Used in the production of advanced materials, including polymers and specialty chemicals, due to its reactivity and structural properties.

Mechanism of Action

The mechanism by which 1-(2-bromoethenyl)-4-(propan-2-yl)benzene exerts its effects depends on the specific reaction or application. In general, the bromoethenyl group can act as an electrophile, participating in various nucleophilic substitution and addition reactions. The propan-2-yl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethenyl)-4-(propan-2-yl)benzene: Similar structure but with a chloro group instead of a bromo group.

    1-(2-bromoethenyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of a propan-2-yl group.

    1-(2-bromoethenyl)-4-(tert-butyl)benzene: Similar structure but with a tert-butyl group instead of a propan-2-yl group.

Uniqueness

1-(2-bromoethenyl)-4-(propan-2-yl)benzene is unique due to the combination of the bromoethenyl and propan-2-yl groups, which confer distinct reactivity and steric properties. This uniqueness makes it a valuable compound for exploring new synthetic methodologies and applications in various fields.

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

1-[(E)-2-bromoethenyl]-4-propan-2-ylbenzene

InChI

InChI=1S/C11H13Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-9H,1-2H3/b8-7+

InChI Key

PTXGFGZKPGBHFX-BQYQJAHWSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CBr

Origin of Product

United States

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